molecular formula C20H14N2O3S B184284 [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone CAS No. 40899-91-0

[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone

Cat. No. B184284
CAS RN: 40899-91-0
M. Wt: 362.4 g/mol
InChI Key: YRGMGCILUHJAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone, also known as BIPM, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. BIPM has been studied for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various areas of scientific research. One area of interest is cancer treatment, as [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of toxic proteins in the brain.

Mechanism Of Action

[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone works by inhibiting the activity of specific enzymes and receptors in the body. One of the enzymes that [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone targets is protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone can prevent the growth and spread of cancer cells. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone also targets the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By inhibiting this receptor, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone may be able to prevent the loss of dopamine-producing neurons in neurodegenerative diseases.

Biochemical And Physiological Effects

[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to have a variety of biochemical and physiological effects in the body. In cancer cells, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to induce apoptosis, or programmed cell death, which can help to prevent the growth and spread of tumors. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which can help to prevent metastasis. In the brain, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to reduce the aggregation of toxic proteins, which can help to prevent the loss of neurons in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone for lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes and receptors, meaning that it is less likely to have off-target effects. However, one limitation of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone is that it can be difficult to synthesize in large quantities, which can make it challenging to study in vivo.

Future Directions

There are several future directions for research on [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more accessible for in vivo studies. Another area of interest is the exploration of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone and its potential side effects.

Synthesis Methods

The synthesis method for [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone involves a series of chemical reactions starting with the compound 2-bromo-3-nitropyridine. The compound is treated with sodium methoxide to produce 2-methoxy-3-nitropyridine, which is then reacted with 1-(benzenesulfonyl)indole to form [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. The final product is purified through a series of recrystallization steps.

properties

CAS RN

40899-91-0

Product Name

[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C20H14N2O3S/c23-20(16-8-6-12-21-14-16)19-13-15-7-4-5-11-18(15)22(19)26(24,25)17-9-2-1-3-10-17/h1-14H

InChI Key

YRGMGCILUHJAQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4

Other CAS RN

40899-91-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.